benzyl 2-[[(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-S-Bzl-L-Cys-Gly-OBzl typically involves the protection of cysteine and glycine residues. The process begins with the protection of the cysteine thiol group using a benzyl (Bzl) group. The amino group of cysteine is then protected with a tert-butoxycarbonyl (Boc) group. The glycine residue is esterified with benzyl alcohol (OBzl). The reaction conditions often involve the use of organic solvents such as dichloromethane (DCM) and catalysts like dicyclohexylcarbodiimide (DCC) for coupling reactions .
Industrial Production Methods
Industrial production of N-Boc-S-Bzl-L-Cys-Gly-OBzl follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
N-Boc-S-Bzl-L-Cys-Gly-OBzl undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The Boc and Bzl protecting groups can be removed under acidic or hydrogenolytic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA) for Boc removal and hydrogen gas with palladium on carbon (Pd/C) for Bzl removal.
Major Products Formed
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Deprotected peptides ready for further functionalization.
Scientific Research Applications
N-Boc-S-Bzl-L-Cys-Gly-OBzl is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and for studying peptide bond formation.
Biology: In the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: For developing peptide-based therapeutics and diagnostic tools.
Industry: In the production of custom peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-Boc-S-Bzl-L-Cys-Gly-OBzl involves its role as a protected peptide intermediate. The Boc and Bzl groups protect the amino and thiol groups, respectively, during peptide synthesis. These protecting groups are removed under specific conditions to yield the active peptide, which can then interact with molecular targets such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-Cys-Gly-OBzl: Lacks the benzyl protection on the thiol group.
N-Boc-S-Bzl-L-Cys-OBzl: Lacks the glycine residue.
N-Boc-L-Cys-Gly: Lacks both benzyl protections.
Uniqueness
N-Boc-S-Bzl-L-Cys-Gly-OBzl is unique due to its dual protection of the cysteine thiol and amino groups, making it highly versatile in peptide synthesis. This dual protection allows for selective deprotection and functionalization, which is crucial in the synthesis of complex peptides .
Properties
IUPAC Name |
benzyl 2-[[(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5S/c1-24(2,3)31-23(29)26-20(17-32-16-19-12-8-5-9-13-19)22(28)25-14-21(27)30-15-18-10-6-4-7-11-18/h4-13,20H,14-17H2,1-3H3,(H,25,28)(H,26,29)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMOSAIXJLMRBW-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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